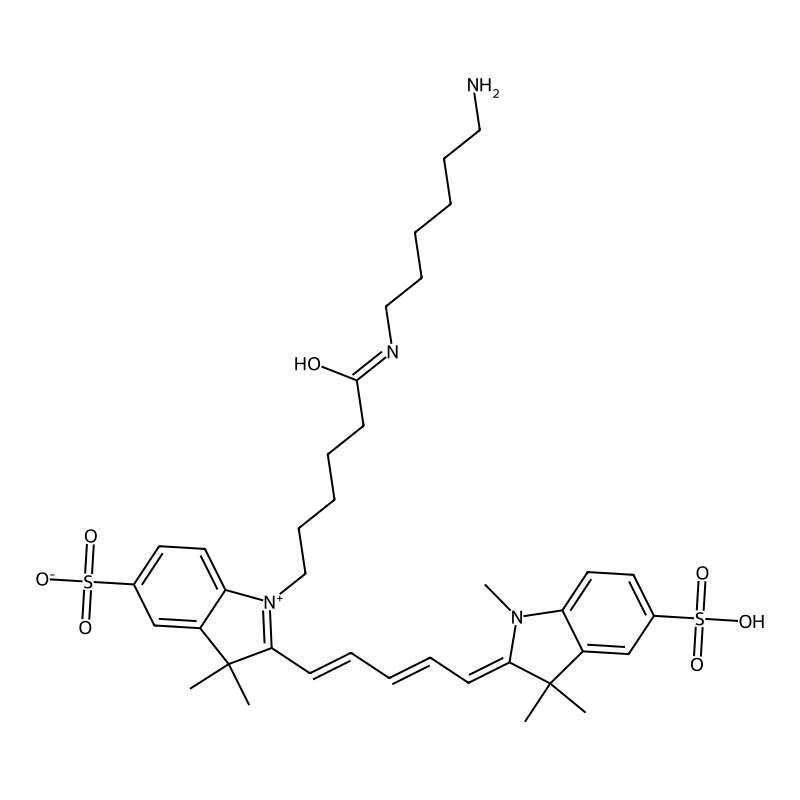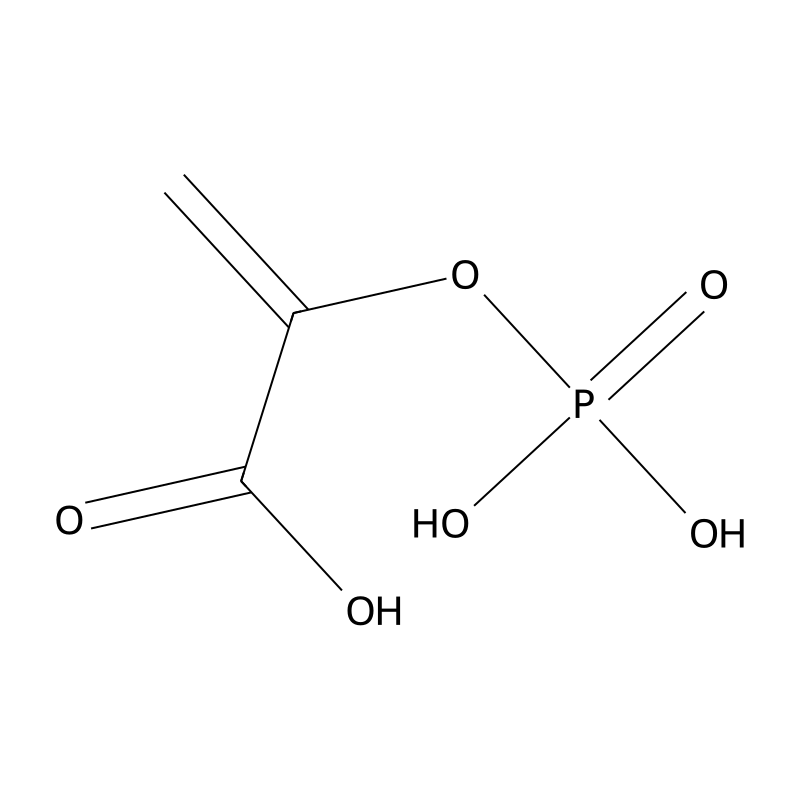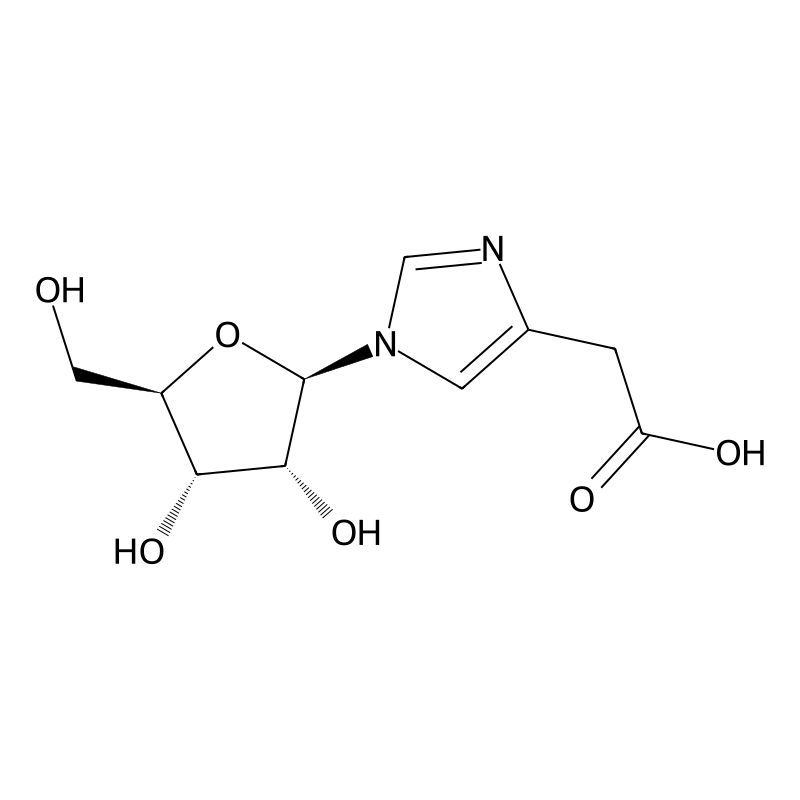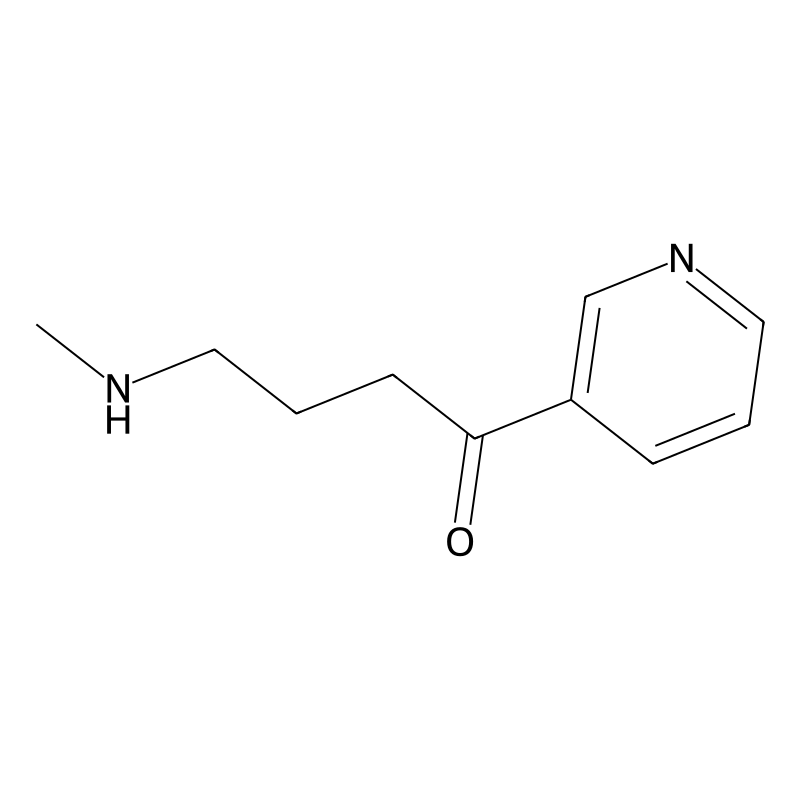Diaminomaleonitrile
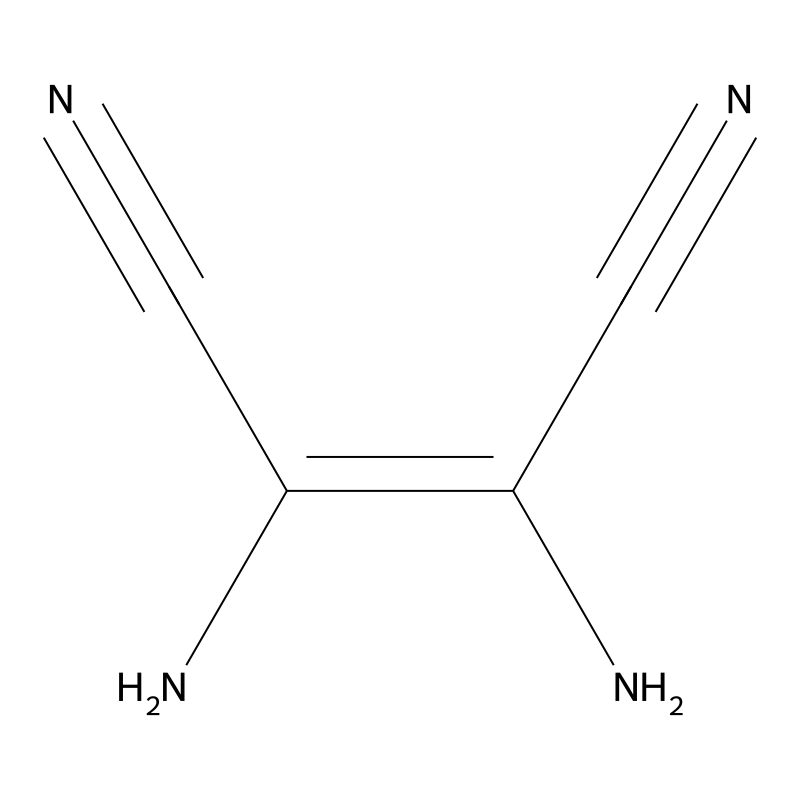
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Organic electronics
Due to its strong electron-withdrawing properties and ability to form stable π-conjugated systems, DAMN holds promise in developing organic semiconductors for applications like transistors, solar cells, and light-emitting diodes (LEDs) []. Researchers are investigating DAMN-based materials for their potential to be efficient charge carriers and light emitters [].
Energy storage
DAMN shows potential as an electrode material for supercapacitors due to its high nitrogen content and ability to undergo reversible redox reactions []. Research suggests that DAMN-based electrodes can offer high capacitance and good cycling stability, making them promising candidates for next-generation energy storage devices [].
Catalysis
The presence of multiple amine groups in DAMN makes it a potential candidate for designing new catalysts for various chemical reactions. Studies have explored DAMN's ability to catalyze reactions like carbon dioxide (CO2) reduction and hydrogen evolution, which are crucial for sustainable energy conversion and fuel production [, ].
Coordination chemistry
DAMN's ability to form strong coordination bonds with metal ions makes it a valuable ligand for designing novel metal complexes with diverse properties. These complexes can be explored for applications in catalysis, sensing, and biomedicine [].
Diaminomaleonitrile is an organic compound characterized by the presence of two amino groups and two nitrile groups attached to a central alkene unit. Its systematic name reflects its derivation from maleic acid. First isolated in 1873, it was recognized as a polymer of hydrogen cyanide, specifically identified as the tetramer of hydrogen cyanide in 1923. The compound's structure was thoroughly elucidated by 1955, distinguishing it from isomeric forms such as aminoiminosuccinonitrile. Diaminomaleonitrile has garnered attention for its potential role in prebiotic chemistry, particularly in the synthesis of nucleobases, due to its photochemical properties under ultraviolet light .
Currently, there is no scientific research readily available on a specific mechanism of action for DAMN in biological systems.
Diaminomaleonitrile is known for its versatility in organic chemistry, particularly in forming various heterocyclic compounds. Key reactions include:
- Reaction with Aldehydes: Diaminomaleonitrile reacts with aldehydes to produce monoimines, which serve as important synthetic intermediates. Recent studies have emphasized environmentally friendly methods using water as a solvent or solvent-free conditions .
- Interaction with Isocyanates: The compound can also react with isocyanates, leading to cyclization and the formation of 8-oxopurine derivatives .
- Photochemical Rearrangement: Under ultraviolet light, diaminomaleonitrile can rearrange to form 4-aminoimidazole-5-carbonitrile, which can further react to yield various nucleobases .
Research has indicated that diaminomaleonitrile may have implications in abiogenesis, suggesting that it could be a precursor for amino acids and nucleobases crucial for the origin of life. The acidic hydrolysis of diaminomaleonitrile has been proposed as a pathway for the formation of amino acids such as aspartic acid and alanine .
Diaminomaleonitrile can be synthesized through several methods:
- Cyanation of Aminomalonitrile: This method involves the introduction of cyanide groups into aminomalonitrile.
- Oligomerization of Hydrogen Cyanide: This historical method involves polymerizing hydrogen cyanide to form diaminomaleonitrile .
Diaminomaleonitrile serves multiple roles in organic chemistry:
- Precursor for Heterocycles: It is widely used to synthesize various heterocyclic compounds including purines and pyrimidines, which are fundamental components of nucleic acids .
- Fluorescent Dyes: Some derivatives are employed in the dye industry due to their fluorescent properties .
- Pharmacological Intermediates: The monoimines derived from diaminomaleonitrile are significant in drug synthesis and development .
Studies have explored the interactions of diaminomaleonitrile with various reagents, particularly focusing on its reactivity with aldehydes and isocyanates. These interactions are crucial for understanding its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science .
Diaminomaleonitrile shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Aspects |
|---|---|---|
| Aminoiminosuccinonitrile | Contains similar functional groups | Isomeric form with different reactivity |
| 2-Aminobutyronitrile | Contains one amino and one nitrile group | Simpler structure; less versatile |
| 4-Aminoimidazole-5-carbonitrile | Rearrangement product of diaminomaleonitrile | Directly involved in nucleobase synthesis |
| Diaminofumaronitrile | Similar nitrile groups but different backbone | Less studied; fewer applications |
Diaminomaleonitrile stands out due to its ability to act as a precursor for a wide variety of biologically relevant compounds and its unique photochemical properties that facilitate nucleobase formation .
Early Isolation and Structural Ambiguity
Diaminomaleonitrile was first isolated in 1873 by Lange, who identified it as a black crystalline solid derived from hydrogen cyanide oligomerization. Initial studies in the early 20th century proposed it as a tetramer of HCN, but its exact structure remained contested until the 1950s. Ebullioscopic measurements in 1923 confirmed its molecular formula as (HCN)₄, while dipole moment analyses and X-ray diffraction later revealed its cis-configuration.
Resolution of the cis-Configuration
The cis-arrangement of DAMN’s amino groups was conclusively demonstrated in 1955–56 through reactions with glyoxal, which produced 2,3-dicyanopyrazine. Webb and Bredereck further validated this geometry using infrared spectroscopy and synthetic derivatization, ruling out the isomeric aminoiminosuccinonitrile (AISN). These findings cemented DAMN’s role as a precursor to pyrazines and purines, critical motifs in nucleic acid chemistry.
Physical Description
XLogP3
Melting Point
GHS Hazard Statements
H301 (18.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (39.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (45.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (37.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
18514-52-8

